3,3-Dichloro-4,4,4-trifluorobut-1-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

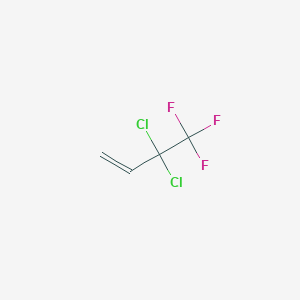

3,3-Dichloro-4,4,4-trifluorobut-1-ene is a chemical compound with the molecular formula C4H3Cl2F3. It is known for its unique chemical properties, which arise from the presence of both chloro and trifluoromethyl groups. This compound is used primarily in research and industrial applications due to its reactivity and versatility in various chemical reactions.

準備方法

The synthesis of 3,3-Dichloro-4,4,4-trifluorobut-1-ene typically involves the reaction of 3,3-Dichloro-4,4,4-trifluorobutan-1-ol with a suitable dehydrating agent. Common dehydrating agents used in this process include phosphorus pentoxide, thionyl chloride, or phosphorus oxychloride. The reaction is usually carried out in a solvent such as dichloromethane, chloroform, or toluene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反応の分析

3,3-Dichloro-4,4,4-trifluorobut-1-ene undergoes various types of chemical reactions, including:

Electrophilic Addition: The electron-withdrawing effect of the trifluoromethyl group activates the double bond towards electrophilic attack, enabling reactions with electrophiles like halogens and hydrogen halides.

Nucleophilic Substitution: The chlorine atoms, activated by the adjacent trifluoromethyl group, can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alkoxides, and thiols.

Cycloadditions: This compound has the potential to participate in [2+2] and [4+2] cycloaddition reactions, offering pathways to diverse cyclic compounds.

科学的研究の応用

3,3-Dichloro-4,4,4-trifluorobut-1-ene has several applications in scientific research:

Organic Synthesis: It is used in the preparation and reactions of cyclopropenes and butenolides.

NMR Spectroscopy: Detailed NMR investigations provide insights into its chemical structure and behavior, aiding in the understanding of its molecular complexity.

Material Science and Polymer Chemistry: It is used in the reaction of 4,4,4-trifluorobutanethiol on Mo (110) to understand decomposition pathways and differences in chemistry due to the presence of fluorine.

作用機序

The mechanism of action for 3,3-Dichloro-4,4,4-trifluorobut-1-ene often involves reactions with nucleophiles due to the electrophilic nature of the carbon atoms bonded to electron-withdrawing groups such as chloro and trifluoromethyl. For example, the base-promoted reaction of nucleophiles with similar compounds leads to various β-substituted-trifluoromethyl-ethenes, indicating a potential pathway for reactions involving this compound.

類似化合物との比較

3,3-Dichloro-4,4,4-trifluorobut-1-ene can be compared with other similar compounds, such as:

3,3-Dichloro-4,4,4-trifluorobutan-1-ol: A precursor in the synthesis of this compound.

2-chloro-3,3,3-trifluoroprop-1-ene: Exhibits similar reactivity due to the presence of chloro and trifluoromethyl groups.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in the synthesis of various chemical products.

生物活性

3,3-Dichloro-4,4,4-trifluorobut-1-ene is a fluorinated organic compound that has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

This compound is characterized by the presence of both chlorine and fluorine substituents on a butene backbone. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with biological membranes and enzymes. The presence of multiple halogen atoms can enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This can lead to various effects on cellular metabolism and signaling pathways.

Toxicity Studies

Research indicates that this compound exhibits significant toxicity towards certain organisms. For instance:

- Aquatic Toxicity : Studies have shown that this compound is toxic to aquatic life forms, affecting their growth and reproduction. The toxicity levels vary depending on the concentration and exposure duration.

- Mammalian Toxicity : In mammalian models, exposure to high concentrations can lead to adverse effects on the liver and kidneys. Specific studies have reported alterations in enzyme activity indicative of liver damage.

Antimicrobial Activity

There is evidence suggesting that this compound possesses antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Agricultural Applications

In agricultural research, this compound has been explored as a potential pesticide due to its effectiveness against specific pests. A study conducted on crop protection demonstrated that:

- Effectiveness Against Pests : The compound showed a significant reduction in pest populations when applied at recommended dosages.

- Impact on Non-target Species : However, concerns were raised regarding its toxicity to beneficial insects such as pollinators.

Pharmaceutical Research

In pharmaceutical contexts, the compound's unique structure has led to investigations into its potential as a therapeutic agent. Preliminary studies have suggested:

- Cytotoxic Effects : In vitro studies indicated that it could induce apoptosis in cancer cell lines at certain concentrations.

- Mechanistic Insights : Further research is needed to elucidate the precise mechanisms through which it exerts these effects.

特性

IUPAC Name |

3,3-dichloro-4,4,4-trifluorobut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2F3/c1-2-3(5,6)4(7,8)9/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYDFQPSUREAIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371651 |

Source

|

| Record name | 3,3-dichloro-4,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175400-95-0 |

Source

|

| Record name | 3,3-dichloro-4,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。